Cas no 56172-71-5 (1-Acetylcyclopropane-1-carboxylic Acid)

1-Acetylcyclopropane-1-carboxylic Acid structure
56172-71-5 structure
商品名:1-Acetylcyclopropane-1-carboxylic Acid
CAS番号:56172-71-5
MF:C6H8O3
メガワット:128.12592
MDL:MFCD11226172
CID:349591
PubChem ID:14200856

1-Acetylcyclopropane-1-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1-Acetylcyclopropanecarboxylic acid
    • 1-Acetylcyclopropane-1-carboxylic acid
    • 1-Acetyl-cyclopropanecarboxylic acid
    • C6H8O3
    • Cyclopropanecarboxylic acid, 1-acetyl-
    • 1-Acetyl-cyclopropancarbonsaeure
    • Cyclopropanecarboxylic acid,1-acetyl
    • RW3626
    • DTXSID40557301
    • CS-0090847
    • SY043211
    • MFCD11226172
    • GG-0702
    • SCHEMBL769660
    • 1-Acetylcyclopropanecarboxylic acid, AldrichCPR
    • A830941
    • JIOYLBIVCRZUEQ-UHFFFAOYSA-N
    • 1-acetyl-1-cyclopropanecarboxylic acid
    • AMY21205
    • 56172-71-5
    • EN300-103826
    • F19705
    • FT-0653322
    • 1-acetyl-cyclopropane-1-carboxylic acid
    • 1-acetylcyclopropanecarboxylicacid
    • AKOS006307220
    • 1-ethanoylcyclopropane-1-carboxylic acid
    • DB-072107
    • 1-Acetylcyclopropane-1-carboxylic Acid
    • MDL: MFCD11226172
    • インチ: InChI=1S/C6H8O3/c1-4(7)6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9)
    • InChIKey: JIOYLBIVCRZUEQ-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1(CC1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 128.04700
  • どういたいしつりょう: 128.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

  • PSA: 54.37000
  • LogP: 0.44020

1-Acetylcyclopropane-1-carboxylic Acid セキュリティ情報

1-Acetylcyclopropane-1-carboxylic Acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

1-Acetylcyclopropane-1-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
GG-0702-0.5G
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 >95%
0.5g
£165.00 2025-02-09
Key Organics Ltd
GG-0702-10G
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 >95%
10g
£2112.00 2025-02-09
Enamine
EN300-103826-0.1g
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 95%
0.1g
$69.0 2023-10-28
Key Organics Ltd
GG-0702-10MG
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
GG-0702-1G
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 >95%
1g
£264.00 2025-02-09
Key Organics Ltd
GG-0702-5MG
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 >95%
5mg
£46.00 2025-02-09
Enamine
EN300-103826-0.5g
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 95%
0.5g
$154.0 2023-10-28
Enamine
EN300-103826-10.0g
1-acetylcyclopropane-1-carboxylic acid
56172-71-5 95%
10g
$886.0 2023-06-10
Chemenu
CM109456-5g
1-Acetylcyclopropanecarboxylic acid
56172-71-5 95%
5g
$593 2021-08-06
TRC
A173628-100mg
1-Acetylcyclopropane-1-carboxylic Acid
56172-71-5
100mg
$ 65.00 2022-06-08

1-Acetylcyclopropane-1-carboxylic Acid 関連文献

1-Acetylcyclopropane-1-carboxylic Acidに関する追加情報

Recent Advances in the Application of 1-Acetylcyclopropane-1-carboxylic Acid (CAS: 56172-71-5) in Chemical Biology and Pharmaceutical Research

1-Acetylcyclopropane-1-carboxylic acid (CAS: 56172-71-5) is a cyclopropane derivative that has garnered significant attention in recent years due to its unique structural properties and potential applications in medicinal chemistry and drug development. This compound, characterized by the presence of an acetyl group and a carboxylic acid moiety on a cyclopropane ring, serves as a versatile building block for the synthesis of various bioactive molecules. Recent studies have explored its utility in the design of enzyme inhibitors, prodrugs, and novel therapeutic agents, highlighting its importance in the field of chemical biology.

A key area of research involving 1-Acetylcyclopropane-1-carboxylic acid focuses on its role as a precursor in the synthesis of cyclopropane-containing pharmaceuticals. Cyclopropane rings are known to impart conformational rigidity and metabolic stability to drug molecules, making them valuable in drug design. Recent work published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of potent inhibitors targeting amino acid decarboxylases, which are implicated in several neurological disorders. The study reported a 40% improvement in inhibitory activity compared to previous analogs, underscoring the compound's potential in central nervous system (CNS) drug discovery.

In addition to its applications in drug design, 1-Acetylcyclopropane-1-carboxylic acid has been investigated for its role in prodrug strategies. A 2023 study in Bioorganic & Medicinal Chemistry Letters described its use as a masking group for carboxylic acid-containing drugs, enabling improved bioavailability and tissue targeting. The researchers successfully applied this approach to a series of anti-inflammatory agents, achieving enhanced pharmacokinetic profiles without compromising therapeutic efficacy. This advancement opens new avenues for optimizing drug delivery systems, particularly for compounds with poor absorption characteristics.

Recent synthetic methodology developments have also expanded the utility of 1-Acetylcyclopropane-1-carboxylic acid. A novel asymmetric synthesis protocol published in Organic Letters (2024) allows for the efficient production of enantiomerically pure derivatives, addressing previous challenges in stereocontrol. This breakthrough is particularly significant for the development of chiral drugs where the biological activity is highly dependent on absolute configuration. The new method employs a palladium-catalyzed cyclopropanation followed by enzymatic resolution, achieving >99% enantiomeric excess in most cases.

From a mechanistic perspective, computational studies have provided insights into the conformational preferences and reactivity of 1-Acetylcyclopropane-1-carboxylic acid. Density functional theory (DFT) calculations published in Journal of Physical Chemistry A revealed that the compound exists predominantly in a twisted conformation that minimizes steric clashes between the substituents. These findings help explain its reactivity patterns and guide rational design of derivatives with tailored properties. The computational work complements experimental studies by offering atomic-level understanding of structure-activity relationships.

Looking forward, the unique properties of 1-Acetylcyclopropane-1-carboxylic acid position it as a promising scaffold for diverse pharmaceutical applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging drug targets. As synthetic methods continue to advance and biological evaluations progress, this compound is expected to play an increasingly important role in addressing unmet medical needs through innovative chemical approaches.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:56172-71-5)1-Acetylcyclopropane-1-carboxylic Acid
A830941
清らかである:99%
はかる:5g
価格 ($):439.0